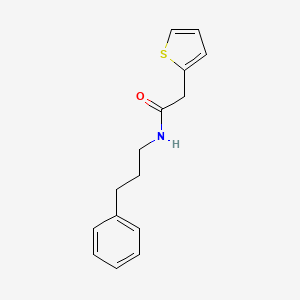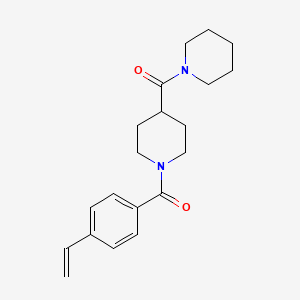
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPPA is a pyridazine-based amide that has been synthesized through various methods, including the reaction between 3,5-dimethoxyaniline and 3-phenylpyridazine-6,7-dione. In
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the pathology of the disease.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways that are involved in cancer cell proliferation and Alzheimer's disease pathology. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. It has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of CDK2 and BACE1, as mentioned above. Physiologically, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the formation of amyloid-beta peptides in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of CDK2 and BACE1. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further optimization of the synthesis method could lead to improved yields and potentially new derivatives with enhanced activity.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide involves the reaction between 3,5-dimethoxyaniline and 3-phenylpyridazine-6,7-dione in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(21(26)22-16-11-17(27-2)13-18(12-16)28-3)24-20(25)10-9-19(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACGLVDSTNHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)
![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)

![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)

